molecular formula C15H21FN2O3 B8215009 tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B8215009
M. Wt: 296.34 g/mol
InChI Key: UYWBHQMQBNDLMI-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with an amino-fluorophenoxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino-Fluorophenoxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with the amino-fluorophenoxy group, often using a nucleophilic substitution reaction.

    Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the fluorophenoxy group or the ester functionality, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its amino group could facilitate

Properties

IUPAC Name

tert-butyl (3S)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(16)4-5-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBHQMQBNDLMI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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